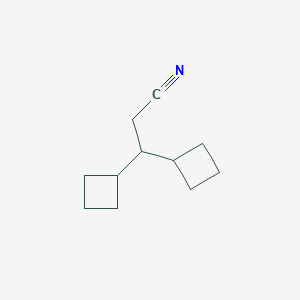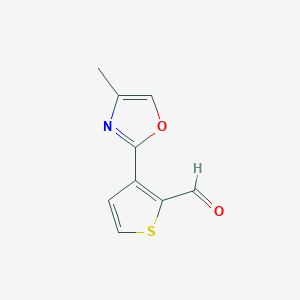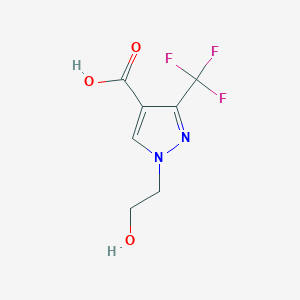
1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a hydroxyethyl group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethylene carbonate with carboxylic acids or heterocycles in the presence of catalysts such as tetraethylammonium halides . The reaction conditions often include elevated temperatures and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes that enhance efficiency and sustainability. These methods often utilize advanced reactor systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiophenols can react with the trifluoromethyl group under visible light irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can produce various trifluoromethylated derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and influence metabolic processes .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group, leading to variations in reactivity and applications.
Uniqueness: The presence of both the hydroxyethyl and trifluoromethyl groups in 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as enhanced lipophilicity and reactivity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C7H7F3N2O3 |
|---|---|
Poids moléculaire |
224.14 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)5-4(6(14)15)3-12(11-5)1-2-13/h3,13H,1-2H2,(H,14,15) |
Clé InChI |
XAPNAYQZFZVSOE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1CCO)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


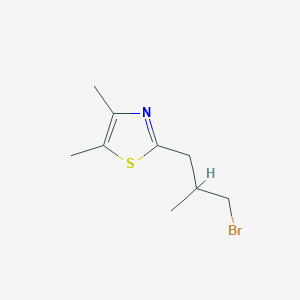
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)


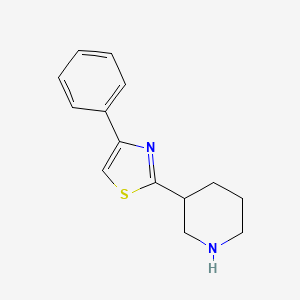
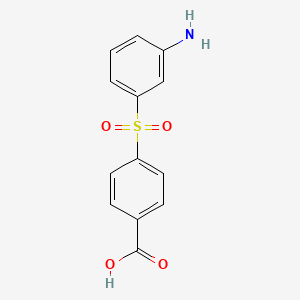
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)

![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)
![Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13208622.png)

